

Application Notes: Biotin-PEG4-Hydrazide for Targeted Drug Delivery Systems

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Compound of Interest

Compound Name: *Biotin-PEG4-Hydrazide*

Cat. No.: *B8022244*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Hydrazide is a versatile, carbonyl-reactive biotinylation reagent crucial in the development of targeted drug delivery systems.[1][2][3] Its unique structure, featuring a biotin moiety for targeting, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a reactive hydrazide group, enables the covalent conjugation of biotin to a variety of drug carriers and therapeutic molecules. This reagent is particularly effective for labeling glycoproteins and other carbohydrate-containing molecules after oxidation of their sugar moieties to aldehydes.[2][3] The PEG spacer enhances water solubility, minimizes non-specific binding, and provides a flexible arm for optimal interaction between biotin and its receptor.[1]

Biotin receptors are overexpressed on the surface of various cancer cells, making biotin an excellent targeting ligand for delivering therapeutic agents specifically to tumor sites.[4][5] This targeted approach can enhance drug efficacy while reducing off-target toxicity.[4] **Biotin-PEG4-Hydrazide** facilitates the development of such systems by enabling the stable attachment of biotin to drug carriers like nanoparticles, liposomes, or therapeutic proteins.

Chemical Properties and Data

Biotin-PEG4-Hydrazide is a white to off-white solid or viscous liquid with good water solubility, a key advantage for bioconjugation reactions in aqueous buffers.[1][6]

Property	Value	Reference
Chemical Formula	C ₂₁ H ₃₉ N ₅ O ₇ S	[6]
Molecular Weight	505.63 g/mol	[6]
CAS Number	756525-97-0	[6]
Purity	>90% - 98%	[2]
Form	Solid or viscous liquid	[6]
Solubility	DMSO, Water	[1][6]
Storage Temperature	-20°C	[6]

Key Applications in Targeted Drug Delivery

- **Biotinylation of Glycoproteins and Antibodies:** The hydrazide group reacts with aldehyde groups introduced into the carbohydrate moieties of glycoproteins and antibodies through mild oxidation, forming a stable hydrazone bond.[1][2] This is a common strategy for targeting antibodies to cancer cells.
- **Surface Modification of Nanoparticles and Liposomes:** **Biotin-PEG4-Hydrazide** can be used to functionalize the surface of drug-loaded nanoparticles or liposomes, enabling them to target cells overexpressing the biotin receptor.
- **Development of PROTACs:** This reagent can be used as a biotin-labeled, PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]
- **Cell Surface Labeling:** It is employed in labeling glycoproteins on cell surfaces for studying cellular processes and for affinity purification of molecules.[1]

Experimental Protocols

Protocol 1: Biotinylation of a Glycoprotein via Periodate Oxidation

This protocol describes the biotinylation of a glycoprotein by first oxidizing its sialic acid residues to create aldehyde groups, followed by reaction with **Biotin-PEG4-Hydrazide**.

Materials:

- Glycoprotein (e.g., an antibody)
- **Biotin-PEG4-Hydrazide**
- Sodium meta-periodate (NaIO₄)
- Anhydrous Dimethylsulfoxide (DMSO)
- Coupling Buffer: 100 mM Sodium Acetate, pH 5.5
- Reaction Buffer: 50-100 mM Sodium Phosphate buffer, pH 7.0-7.5
- Desalting column (e.g., Sephadex G-25)
- Aniline (optional, as a catalyst)

Procedure:

- Oxidation of Glycoprotein:
 - Dissolve the glycoprotein in cold Coupling Buffer at a concentration of 1-5 mg/mL.[\[7\]](#)
 - Prepare a fresh 20 mM solution of sodium meta-periodate in the same cold buffer.[\[7\]](#)
 - Mix equal volumes of the glycoprotein and periodate solutions.[\[7\]](#)
 - Incubate the reaction on ice for 30 minutes, protected from light.[\[7\]\[8\]](#)
 - To oxidize only sialic acid groups, a lower final concentration of periodate (e.g., 1 mM) can be used.[\[8\]](#)
- Removal of Excess Periodate:
 - Equilibrate a desalting column with Reaction Buffer.
 - Apply the reaction mixture to the desalting column to remove excess periodate and exchange the buffer.[\[7\]\[8\]](#) Collect the protein-containing fractions.

- Biotinylation Reaction:
 - Prepare a 25-50 mM stock solution of **Biotin-PEG4-Hydrazide** in anhydrous DMSO.[7][8]
 - Add the **Biotin-PEG4-Hydrazide** stock solution to the oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.[7]
 - For catalysis, aniline can be added to a final concentration of 10-100 mM.[1][9]
 - Incubate the reaction for 2 hours at room temperature.[7]
- Purification of the Biotinylated Glycoprotein:
 - Remove unreacted **Biotin-PEG4-Hydrazide** and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). [7]

Protocol 2: Biotinylation of a Carboxyl-Containing Molecule using EDC Chemistry

This protocol outlines the conjugation of **Biotin-PEG4-Hydrazide** to a molecule containing carboxylic acid groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a crosslinker.[1]

Materials:

- Carboxyl-containing molecule (e.g., a protein or nanoparticle)
- **Biotin-PEG4-Hydrazide**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: MES Buffer, pH 4.5-5.0 (amine and carboxyl-free)
- Desalting column or dialysis equipment

Procedure:

- Preparation of Reagents:
 - Dissolve the carboxyl-containing molecule in the Reaction Buffer at a concentration of 5-10 mg/mL.[8][10]
 - Prepare a 50 mM stock solution of **Biotin-PEG4-Hydrazide** in anhydrous DMSO.[10]
 - Immediately before use, prepare a 500 mM solution of EDC in the Reaction Buffer.[10]
- Biotinylation Reaction:
 - Add the **Biotin-PEG4-Hydrazide** stock solution to the molecule solution to a final concentration of approximately 1.25 mM.[10]
 - Add the freshly prepared EDC solution to the mixture to a final concentration of about 5-6.5 mM.[8][10]
 - Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.[8][10]
- Purification of the Biotinylated Molecule:
 - If a precipitate forms, centrifuge the reaction mixture to remove it.[8][10]
 - Remove unreacted reagents and byproducts by desalting or dialysis against a suitable storage buffer.[10]

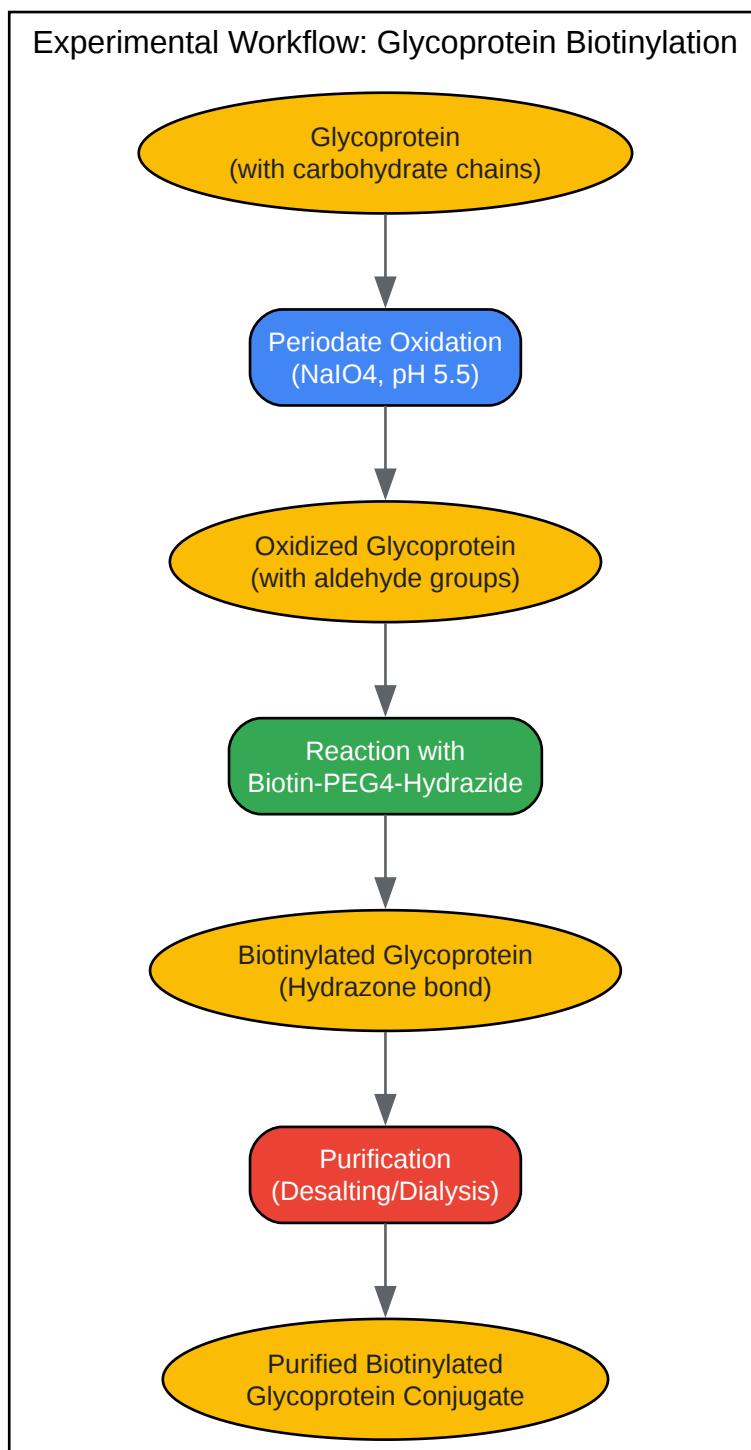
Visualization of Key Processes

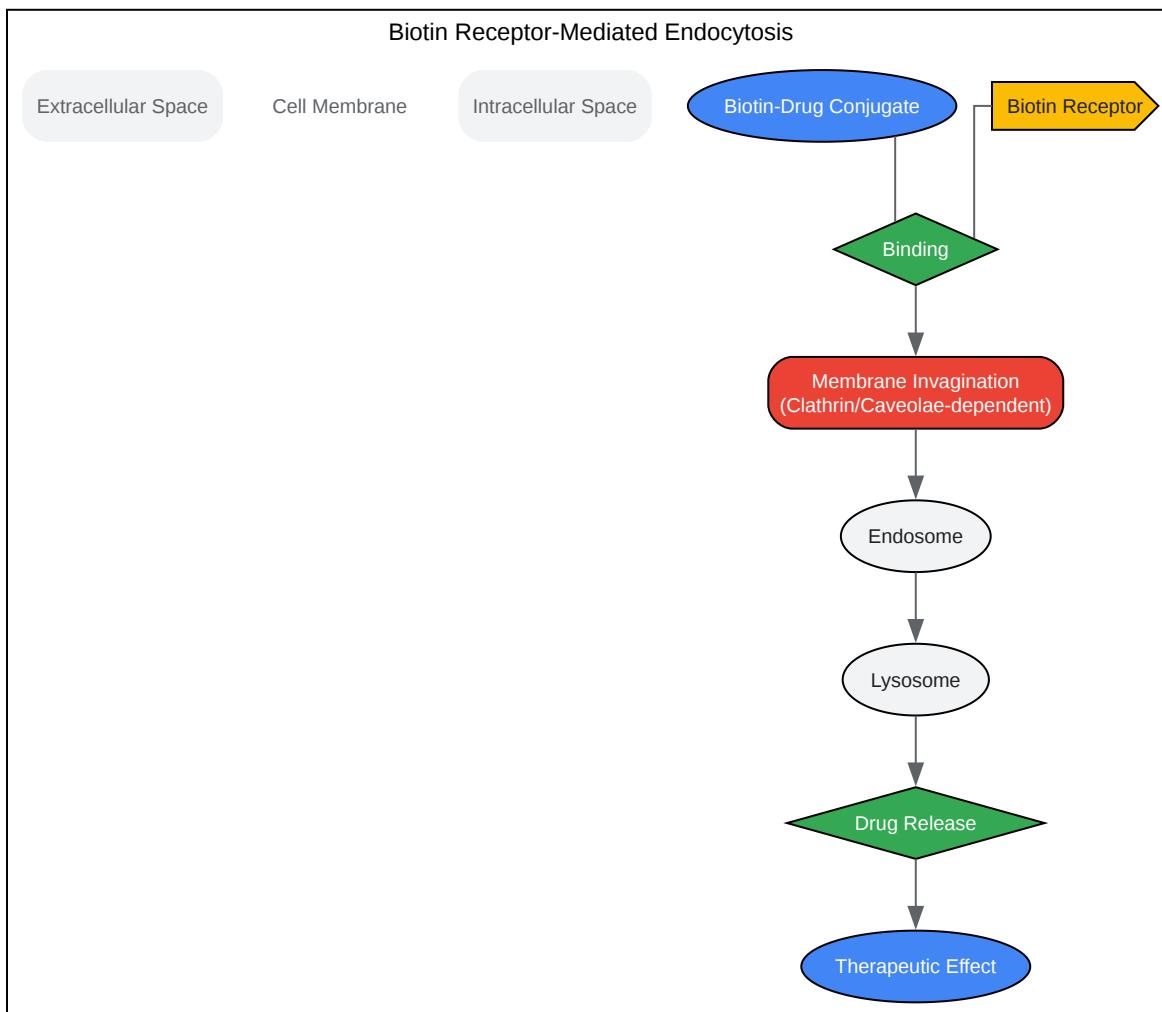
Structure of Biotin-PEG4-Hydrazide

Biotin — PEG4 — Hydrazide

Components

Biotin
(Targeting Moiety)PEG4 Spacer
(Hydrophilic Linker)Hydrazide Group
(Reactive Moiety)[Click to download full resolution via product page](#)**Caption:** Chemical structure of **Biotin-PEG4-Hydrazide**.



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